Cas no 2680539-04-0 (6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine)

6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-28305233
- 2680539-04-0
- 6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine
- 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine
-
- MDL: MFCD34185904
- Inchi: 1S/C9H10F2N2/c10-9(11)2-1-8-6(4-9)3-7(12)5-13-8/h3,5H,1-2,4,12H2
- InChI Key: CTXILVWCYVZTHJ-UHFFFAOYSA-N
- SMILES: FC1(CC2=CC(=CN=C2CC1)N)F
Computed Properties
- Exact Mass: 184.08120465g/mol
- Monoisotopic Mass: 184.08120465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9Ų
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28305233-2.5g |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-28305233-0.1g |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
1PlusChem | 1P0282CA-2.5g |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95% | 2.5g |
$2691.00 | 2024-05-08 | |
Aaron | AR0282KM-100mg |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95% | 100mg |
$542.00 | 2025-02-15 | |
1PlusChem | 1P0282CA-50mg |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95% | 50mg |
$363.00 | 2024-05-08 | |
1PlusChem | 1P0282CA-100mg |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95% | 100mg |
$527.00 | 2024-05-08 | |
Enamine | EN300-28305233-0.5g |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
Enamine | EN300-28305233-10.0g |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-28305233-0.05g |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95.0% | 0.05g |
$252.0 | 2025-03-19 | |
Enamine | EN300-28305233-5.0g |
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine |
2680539-04-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 |
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine Related Literature
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine
Introduction to 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine (CAS No. 2680539-04-0)
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2680539-04-0, is a fluorinated tetrahydroquinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound represents a structurally unique scaffold that combines the versatility of the quinoline core with the electronic and steric effects imparted by fluorine substituents. The presence of fluorine atoms at the 6,6 positions introduces significant modularity in its reactivity and binding properties, making it a promising candidate for further exploration in drug discovery.
The tetrahydroquinoline backbone is a well-established motif in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from this scaffold have been investigated for their potential as antimicrobial agents, antiviral agents, and in some cases, as kinase inhibitors. The introduction of fluorine atoms into this system not only enhances metabolic stability but also influences electronic distributions, which can be leveraged to optimize binding affinities to biological targets. Specifically, the electron-withdrawing nature of fluorine can strengthen interactions with positively charged residues in protein binding pockets, potentially leading to more potent and selective drug candidates.
In recent years, there has been a surge in interest regarding fluorinated heterocycles due to their ability to improve pharmacokinetic profiles and bioavailability. The compound 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine exemplifies this trend by incorporating fluorine atoms in a position that maximizes their beneficial effects while minimizing potential liabilities such as off-target interactions or toxicity. The amine functional group at the 3 position further extends the compound’s potential utility by providing a site for further derivatization or by enabling interactions with nucleophilic centers in biological systems.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and proteases are critical mediators of many biological pathways and are often implicated in diseases such as cancer and inflammation. The unique combination of structural features in 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine makes it an attractive scaffold for designing molecules that can modulate these enzymes selectively. For instance, studies have shown that fluorinated tetrahydroquinolines can exhibit inhibitory activity against certain kinases by occupying specific pockets within the enzyme’s active site.
The synthesis of 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine involves multi-step organic transformations that highlight the synthetic flexibility of the tetrahydroquinoline scaffold. Key synthetic strategies often include cyclization reactions followed by functional group interconversions to introduce the desired fluorine atoms and amine substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, reducing costs and improving accessibility for research purposes.
From a computational chemistry perspective, the presence of fluorine atoms provides opportunities for detailed structural analysis using techniques such as X-ray crystallography or NMR spectroscopy. These studies can reveal insights into how fluorine influences molecular conformation and electronic properties. Additionally, computational modeling techniques like molecular dynamics simulations can be employed to predict how 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine interacts with biological targets at an atomic level. Such simulations are invaluable for guiding medicinal chemistry efforts toward optimizing potency and selectivity.
The biological evaluation of 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine has been pursued by several research groups due to its structural novelty. Preclinical studies have demonstrated promising activity against various disease models when tested in vitro or in vivo. For example:
- Antimicrobial Applications: Some derivatives of tetrahydroquinolines have shown efficacy against Gram-positive bacteria and fungi by interfering with essential metabolic pathways.
- Kinase Inhibition: The compound’s ability to modulate kinase activity has been explored through both co-crystallization studies with kinase structures and enzymatic assays.
- Anti-inflammatory Potential: Preliminary data suggest that certain analogs may suppress inflammatory pathways by inhibiting key transcription factors.
The development of novel therapeutic agents requires rigorous assessment not only of efficacy but also of safety profiles. The incorporation of fluorine into 6-(aminomethyl)-5-fluoro-N-(4-fluorophenyl)-2H-indole, a related scaffold structure derived from tetrahydroindole rather than tetrahydroquinoline but sharing similar electronic features due to fluoro substitution patterns on adjacent aromatic rings (CAS No: 2680539), has provided valuable insights into metabolic stability and potential toxicity concerns associated with these types of compounds.
In conclusion, 2680539 CAS no 2680539 is an intriguing molecule with significant potential for further development as a pharmaceutical agent or biochemical probe. 2680539 CAS no 2680539 exhibits structural features that make it amenable to diverse biological applications while offering advantages such as enhanced metabolic stability conferred by its fluoro substituents. 2680539 CAS no 2680539 remains an area ripe for exploration through both experimental synthesis and computational analysis aimed at uncovering new therapeutic possibilities within medicinal chemistry research. 2680539
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